Cas no 40106-16-9 (Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate)
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta-[b]thiophene-3-carboxylate
- 2-Amino-3-carbethoxy-cycloocta(b)-thiophen
- 2-amino-4,5,6,7,8,9-hexahydro-cycloocta[b]thiophene-3-carboxylic acid ethyl ester
- AC1MF17S
- CBMicro_017914
- CTK4I2461
- Oprea1_366946
- SBB019611
- SureCN4090734
- STK348712
- VS-05159
- ALBB-001616
- BBL016131
- ethyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate
- F97942
- DTXSID30387351
- CCG-14258
- BIM-0017902.P001
- AKOS000304320
- CS-0298880
- SCHEMBL4090734
- SR-01000228654-1
- 40106-16-9
- EN300-761232
- SR-01000228654
- MFCD01993615
- Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
-
- MDL: MFCD01993615
- Inchi: 1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3
- InChI Key: ZSABKNXVRORVFD-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OCC)C2=C1CCCCCC2)N
Computed Properties
- Exact Mass: 253.11400
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Density: 1.162
- Boiling Point: 431.8°C at 760 mmHg
- Flash Point: 214.9°C
- Refractive Index: 1.568
- PSA: 80.56000
- LogP: 3.74720
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113669-1g |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM113669-5g |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95% | 5g |
$*** | 2023-05-30 | |
| TRC | B433825-100mg |
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433825-500mg |
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 500mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B433825-1g |
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 1g |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM113669-5g |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95% | 5g |
$276 | 2021-08-06 | |
| Chemenu | CM113669-10g |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95% | 10g |
$504 | 2021-08-06 | |
| Matrix Scientific | 028863-500mg |
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta-[b]thiophene-3-carboxylate |
40106-16-9 | 500mg |
$189.00 | 2023-09-06 | ||
| Enamine | EN300-761232-0.05g |
ethyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95.0% | 0.05g |
$88.0 | 2025-03-22 | |
| Enamine | EN300-761232-0.1g |
ethyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate |
40106-16-9 | 95.0% | 0.1g |
$132.0 | 2025-03-22 |
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate
Recent Advances in the Study of Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate (CAS: 40106-16-9)
Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate (CAS: 40106-16-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings on this compound, providing insights into its current and future applications.
The compound's structural framework, featuring a cyclooctabthiophene core, offers a versatile scaffold for the development of novel bioactive molecules. Researchers have explored its utility in the synthesis of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, which are pivotal in cancer therapy. The study highlighted the compound's ability to modulate CDK2 and CDK4 activity, leading to significant antiproliferative effects in vitro.
In addition to its role in oncology, Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate has shown promise in antimicrobial applications. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotics.
Another area of interest is the compound's anti-inflammatory properties. A 2024 study in European Journal of Pharmacology reported that derivatives of Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. These findings underscore its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate has also seen advancements. Recent methodologies have focused on improving yield and scalability, with a 2023 Organic Process Research & Development paper detailing a novel catalytic process that reduces byproduct formation and enhances purity. This development is critical for large-scale production and future clinical applications.
Despite these promising results, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates.
In conclusion, Ethyl 2-Amino-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxylate (CAS: 40106-16-9) represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Its potential in oncology, antimicrobial therapy, and anti-inflammatory treatments highlights its significance in contemporary medicinal chemistry. Future research should focus on optimizing its drug-like properties and exploring its mechanisms of action in greater detail to unlock its full therapeutic potential.
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